Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate
Description
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate (CAS: 1393822-99-5) is a lithium-coordinated borate complex featuring a pyridine ring substituted with a 1,3-dioxolane group at the 6-position and a trihydroxyborate moiety at the 2-position. This compound is synthesized for applications in cross-coupling reactions, leveraging the borate group’s nucleophilic properties in Suzuki-Miyaura couplings . The 1,3-dioxolane substituent enhances solubility in polar aprotic solvents and may stabilize the borate complex through steric and electronic effects .
Properties
IUPAC Name |
lithium;[6-(1,3-dioxolan-2-yl)pyridin-2-yl]-trihydroxyboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BNO5.Li/c11-9(12,13)7-3-1-2-6(10-7)8-14-4-5-15-8;/h1-3,8,11-13H,4-5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFQULBLXJYPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C2OCCO2)(O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BLiNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate typically involves the reaction of 6-(1,3-dioxolan-2-yl)pyridine with boric acid in the presence of lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding borate esters.
Reduction: It can be reduced to form borohydride derivatives.
Substitution: The trihydroxyborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmosphere.
Major Products Formed
The major products formed from these reactions include borate esters, borohydride derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. It can also act as a ligand, binding to specific receptors and modulating their activity .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The following table compares the target compound with analogs differing in pyridine substituents:
Key Observations :
- The 1,3-dioxolane group in the target compound provides enhanced solubility in solvents like THF and DMSO compared to methoxy or unsubstituted analogs, critical for homogeneous reaction conditions .
- Electron-withdrawing groups (e.g., -CN) increase electrophilicity, accelerating cross-coupling but may reduce stability under basic conditions. Conversely, electron-donating groups (e.g., dioxolane) slow reactivity but improve thermal stability .
Stability and Reactivity in Cross-Coupling Reactions
- Target Compound : The 1,3-dioxolane group’s steric bulk reduces undesired side reactions (e.g., protodeboronation) compared to smaller substituents like -F or -OCH₃. This makes it suitable for reactions requiring prolonged heating .
- Methoxy Analog : While methoxy groups are simpler to synthesize, they offer less steric protection, leading to lower yields in couplings with sterically hindered aryl halides .
- Cyano Analog: High reactivity but prone to hydrolysis under acidic conditions, limiting its use in aqueous environments .
Critical Analysis of Limitations
- Target Compound: Limited commercial availability compared to methoxy or unsubstituted analogs. Higher cost due to multi-step synthesis .
- Fluoro Analog : Regulatory restrictions on fluorinated compounds hinder widespread adoption .
Biological Activity
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in relation to antibacterial properties and neuroprotective effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of lithium salts with specific dioxolane and pyridine derivatives. The resulting compound features a boron atom coordinated to three hydroxyl groups and a pyridine moiety, which contributes to its biological activity. The structural integrity of the compound is crucial for its interaction with biological targets.
Antibacterial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of pyridine have shown strong inhibition against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action is primarily through the inhibition of bacterial protein synthesis, akin to the action of linezolid, a known antibiotic .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/ml) | Mechanism of Action |
|---|---|---|---|
| Lithium Compound | S. aureus | 32–64 | Inhibition of protein synthesis |
| Linezolid | S. pneumoniae | 16 | Inhibition of 50S ribosomal subunit |
| Compound 21d | S. pneumoniae | 8 | Biofilm formation inhibition |
The biofilm formation inhibition by these compounds is particularly noteworthy. For example, compound 21d demonstrated a concentration-dependent reduction in biofilm formation on S. pneumoniae, indicating its potential as an antibiofilm agent .
Neuroprotective Effects
Lithium compounds are traditionally recognized for their neuroprotective properties, particularly in mood stabilization and neurodegenerative disease contexts. Research indicates that this compound may exert protective effects on neuronal cells by modulating signaling pathways associated with neuroinflammation and apoptosis.
Case Study: Neuroprotective Mechanisms
In a study focused on lithium compounds' impact on neuronal health, it was observed that these compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. The inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyridine Ring : Enhances binding affinity to biological targets.
- Dioxolane Group : Contributes to solubility and stability.
- Trihydroxyborate : Facilitates interactions with biomolecules.
These structural components are essential for optimizing the compound's efficacy against targeted biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
